molecular formula C18H16N2O3S B2696533 (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035018-79-0

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2696533
CAS No.: 2035018-79-0
M. Wt: 340.4
InChI Key: AVVDFYGRXFFHAU-FMIVXFBMSA-N
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Description

The compound (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide features a hybrid heterocyclic scaffold comprising a pyridine ring substituted with a furan-2-yl group at the 2-position and a phenyl ethenesulfonamide moiety at the 4-methyl position. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and sulfonamide-based ligands.

Properties

IUPAC Name

(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVDFYGRXFFHAU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an alkenyl chain and a pyridine-furan moiety. Its structure can be represented as follows:

 E N 2 furan 2 yl pyridin 4 yl methyl 2 phenylethenesulfonamide\text{ E N 2 furan 2 yl pyridin 4 yl methyl 2 phenylethenesulfonamide}

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cellular functions.
  • Antioxidant Activity : The furan and pyridine rings contribute to the compound's ability to scavenge free radicals, reducing oxidative stress within cells.

Anticancer Activity

Several studies have reported the anticancer effects of sulfonamide derivatives, including this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
Breast Cancer5.6Apoptosis induction
Colon Cancer7.3Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

  • In vitro Studies : It exhibited inhibitory effects against a range of bacterial strains, indicating potential as an antimicrobial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines. Results indicated that it effectively reduced cell viability through apoptosis pathways, with further analysis revealing alterations in gene expression related to cell survival and proliferation .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Various derivatives have been synthesized to improve potency and selectivity against targeted enzymes or receptors.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications at specific positions on the furan or pyridine rings significantly influence biological activity. For example, substituents that enhance electron density on these aromatic systems generally increase anticancer efficacy.

Comparison with Similar Compounds

Comparison with Acetamide Derivatives ()

Compounds from Jurnal Kimia Sains dan Aplikasi (2020) share structural motifs with the target compound, particularly heterocyclic cores and substituted acetamide groups:

Compound Name Key Structural Features Reported Value*
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone-isoxazole core, pyridinyl acetamide 5.797
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-isoxazole core, quinolinyl acetamide 5.58
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Methyl-substituted indolinone, quinolinyl acetamide 5.408

Key Differences :

  • The phenyl ethenesulfonamide group differs from the acetamide linkage in analogs, which may alter solubility (sulfonamides are generally more polar) and binding affinities.
  • The reported values (5.797, 5.58, 5.408) likely correspond to bioactivity metrics (e.g., pIC₅₀ or logP), though their exact significance is unspecified .

Comparison with Ranitidine-Related Compounds (–5)

Ranitidine impurities and derivatives from pharmacopeial standards share furan and sulfonamide/thioether motifs:

Compound Name (–5) Key Structural Features Relevance to Target Compound
Ranitidine complex nitroacetamide () Furan-dimethylamino, nitroacetamide, thioether Similar furan backbone; nitro vs. sulfonamide
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide () Furan-dimethylamino, nitroacetamide, thioether Contrast in amino vs. pyridine substitution
Ranitidine related compound B () Bis-furan, nitroethenediamine Divergent core structure; no sulfonamide

Key Differences :

  • Ranitidine analogs prioritize thioether and nitro groups, whereas the target compound uses a sulfonamide and pyridine ring. This impacts electronic properties and metabolic stability.
  • The dimethylamino group in ranitidine derivatives (e.g., ) enhances basicity, unlike the pyridine in the target compound, which is aromatic and less basic .

Implications for Drug Development

  • Solubility and Bioavailability : The sulfonamide group in the target compound may improve aqueous solubility compared to ranitidine’s thioether analogs but could reduce membrane permeability.
  • Target Selectivity : The pyridine-furan core may offer selectivity for kinases or GPCRs over histamine H₂ receptors (ranitidine’s target) due to divergent electronic profiles.
  • Stability : Nitro groups in ranitidine analogs (–5) are prone to metabolic reduction, whereas the sulfonamide in the target compound is more metabolically inert .

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